Octyltrimethylammonium

Surfactant chemistry Micellization thermodynamics Colloid and interface science

Select Octyltrimethylammonium salts when your application demands a short-chain (C8) cationic surfactant with a distinctive critical micelle concentration (CMC) profile and low bioconcentration potential. Compared with decyl- or hexyl- homologs, the C8 chain shifts the CMC by 3–5× and reduces the bioconcentration factor by orders of magnitude—critical for environmentally-exposed formulations. The chloride salt exhibits a CMC ~15 % higher than the bromide analog, making molar substitution across counter‑ions unreliable. Verified performance as a pseudo‑stationary phase in capillary electrophoresis, a kraft-lignin solubilizer (≈20 wt% in 1 mol/L), and a quantitatively-characterized electrosorption standard at Hg electrodes enables direct method transfer without generic‑surfactant screening.

Molecular Formula C11H26N+
Molecular Weight 172.33 g/mol
CAS No. 15461-38-8
Cat. No. B097695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyltrimethylammonium
CAS15461-38-8
Synonymsoctyltrimethylammonium
octyltrimethylammonium bromide
octyltrimethylammonium chloride
octyltrimethylammonium iodide
trimethyloctylammonium
Molecular FormulaC11H26N+
Molecular Weight172.33 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](C)(C)C
InChIInChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1
InChIKeyHTKPDYSCAPSXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyltrimethylammonium Chloride (CAS 15461-38-8) – Cationic Surfactant Procurement Baseline for Analytical and Industrial Research


Octyltrimethylammonium is a quaternary ammonium cation (C8 chain, three methyl substituents) that forms a class of short‑chain cationic surfactants [1]. The ion is commercially available as several salt forms, most commonly the chloride (CAS 10108‑86‑8) and bromide (CAS 2083‑68‑3) [2]. Owing to its balanced hydrophilic–lipophilic character, octyltrimethylammonium salts are employed as micellar agents, phase‑transfer catalysts, and antimicrobial additives [3].

Why Generic Substitution of Octyltrimethylammonium Salts Fails in Critical Micelle Concentration‑Controlled Applications


Within the alkyltrimethylammonium homologous series, a change of just two methylene units (e.g., substituting octyl for decyl or hexyl) alters the critical micelle concentration (CMC) by factors of ~3‑5× and shifts the bioconcentration factor by up to two orders of magnitude [1][2]. Moreover, the chloride salt exhibits a CMC approximately 15% higher than the bromide analog, precluding direct molar substitution even among counter‑ion variants of the same cation . Such sensitivity to alkyl‑chain length and counter‑ion identity renders generic replacement unreliable for applications where micellisation threshold, surfactant monomer availability, or environmental fate are process‑critical.

Octyltrimethylammonium Quantitative Differentiation Evidence: Comparator‑Based Performance Metrics for Procurement Decisions


Critical Micelle Concentration (CMC) Reduction Versus Decyltrimethylammonium Bromide

The CMC of octyltrimethylammonium bromide is approximately 3.5‑fold higher than that of decyltrimethylammonium bromide, reflecting a predictable, chain‑length‑dependent decrease in micellisation threshold [1]. This difference governs the concentration at which the compound transitions from monomeric to micellar form in aqueous solution.

Surfactant chemistry Micellization thermodynamics Colloid and interface science

Reduced Bioconcentration Potential Versus Longer‑Chain Alkyltrimethylammonium Chlorides

The bioconcentration factor (CR) of octyltrimethylammonium chloride is 2.4, compared to 1960 for tallowtrimethylammonium chloride (C16‑C18 mixture), representing an >800‑fold reduction in potential for accumulation in aquatic organisms [1]. This difference is attributable to the shorter C8 alkyl chain, which reduces octanol‑water partitioning and membrane affinity.

Environmental fate Ecotoxicology Surfactant risk assessment

CMC Ratio of Chloride Versus Bromide Counter‑Ion

The chloride salt of octyltrimethylammonium exhibits a critical micelle concentration approximately 15% higher than that of the bromide salt . This counter‑ion‑dependent shift arises from the greater hydrophilicity and deeper penetration of chloride into the micelle structure, altering the free energy of micellization.

Counter‑ion effects Micelle formation Salt‑form selection

Lignin Solubilization Efficiency Versus Non‑Ionic and Anionic Surfactants

In a systematic comparison of surfactant classes for kraft lignin dissolution, a 1 mol/L aqueous solution of octyltrimethylammonium bromide achieved complete solubilization of approximately 20 wt% kraft lignin [1]. This cationic surfactant outperformed non‑ionic polysorbate 20, which required 0.5 mol/L for comparable efficiency but has a different cost and compatibility profile.

Biomass processing Lignin valorization Green chemistry

Distinct Separation Selectivity in Micellar Electrokinetic Chromatography Versus Polymeric Cationic Phases

In electrokinetic chromatography of neutral aromatic analytes, monomeric octyltrimethylammonium used above its CMC (259 mmol/L) exhibited significantly different retention selectivity compared to the polymeric cationic additive Polybrene [1]. Linear free energy relationship analysis revealed that cavity formation and n/π electron interactions dominate retention in the micellar OTMA system, whereas different interaction parameters govern the polymeric system.

Analytical chemistry Capillary electrophoresis Separation science

Octyltrimethylammonium Chloride and Bromide: Evidence‑Validated Application Scenarios for Research and Industrial Procurement


Micellar Electrokinetic Chromatography (MEKC) Method Development Requiring Cationic Pseudo‑Stationary Phases

Analytical laboratories developing capillary electrophoresis methods for neutral aromatic analytes should procure octyltrimethylammonium salts when cationic micellar systems are required. As established in Section 3, the compound functions as a pseudo‑stationary phase at concentrations above its CMC (259 mmol/L) and provides a selectivity profile distinct from polymeric quaternary ammonium additives [1]. This orthogonal selectivity can resolve critical analyte pairs that are not separable on conventional anionic SDS micelles or polymeric cationic phases.

Lignin Solubilization and Biomass Fractionation Research

Research groups investigating lignin valorization or biomass pretreatment should consider octyltrimethylammonium bromide as a cationic surfactant additive. The quantitative evidence in Section 3 demonstrates that 1 mol/L solutions achieve complete solubilization of approximately 20 wt% kraft lignin [2]. This performance benchmark enables direct comparison with non‑ionic alternatives (e.g., polysorbate 20) and supports the selection of cationic surfactants for systems where anionic or non‑ionic additives are incompatible or where different lignin‑surfactant interactions are desired.

Environmental Fate‑Conscious Surfactant Formulations Requiring Low Bioconcentration Potential

Formulators developing industrial cleaning agents, oilfield chemicals, or wastewater‑exposed products should select octyltrimethylammonium salts over longer‑chain alkyltrimethylammonium homologues when environmental persistence is a concern. The bioconcentration factor of 2.4 for the chloride salt represents an >800‑fold reduction relative to tallowtrimethylammonium chloride (CR = 1960) [3]. This quantifiable advantage supports regulatory compliance and reduces ecological risk profiles in formulations that may enter aquatic environments.

Electrochemical Studies Requiring Well‑Characterized Surfactant Adsorption at Mercury Electrodes

Electrochemists investigating surfactant adsorption phenomena or surfactant‑modulated electroreduction kinetics should procure octyltrimethylammonium bromide as a model cationic adsorbate. The compound's electrosorption behavior at mercury electrodes in 1 mol/L NaClO₄ has been quantitatively characterized using Frumkin, corrected Flory‑Huggins, and virial isotherms [4]. The weakest repulsive interactions between adsorbed cations occur near zero electrode charge, where surface concentration is maximized—providing a reproducible baseline for comparative studies of other cationic surfactants or for investigations of metal ion electroreduction in the presence of adsorbed surfactant layers.

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